Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-
Description
Fmoc Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protector for the α-amine. Its UV-active fluorenyl component (λₐᵦₛ = 301 nm) allows real-time monitoring during deprotection with piperidine or DBU. The Fmoc group’s orthogonality to tert-butyl esters enables sequential deprotection strategies in SPPS.
Tert-Butyl Ester
The 1,1-dimethylethyl (tert-butyl) ester protects the γ-carboxylic acid via acid-labile cleavage (e.g., with trifluoroacetic acid). This group enhances solubility in organic solvents like DMF or DCM, critical for peptide elongation.
| Functional Group | Role | Deprotection Condition |
|---|---|---|
| Fmoc | α-Amine protection | 20% Piperidine/DMF |
| tert-Butyl ester | γ-Carboxyl protection | 95% TFA/DCM |
The interplay between these groups ensures precise regiocontrol during multi-step syntheses, minimizing side reactions.
Comparative Analysis with Related Glutamic Acid Derivatives
Fmoc-Glu(OtBu)-OH vs. Fmoc-Thr-OtBu
While both compounds employ Fmoc/tert-butyl protection, Fmoc-Thr-OtBu () features a β-hydroxy group on its side chain, introducing hydrogen-bonding capacity absent in glutamic acid derivatives. This structural difference impacts solubility and conformational stability in peptide helices.
Hydrated Form: Fmoc-Glu(OtBu)-OH·H₂O
The hydrated variant () exhibits a molecular weight of 443.5 g/mol (vs. 425.47 g/mol for the anhydrous form). Hydration alters crystallization behavior but does not affect reactivity in SPPS.
Sterically Modified Analogs: Fmoc-α-Me-Glu(OtBu)-OH
The 2-methyl-substituted derivative () introduces a quaternary center at C2, reducing backbone flexibility. This modification is exploited in constrained peptide design to stabilize β-turn structures.
| Derivative | Molecular Formula | Unique Feature | Application |
|---|---|---|---|
| Fmoc-Glu(OtBu)-OH | C₂₄H₂₇NO₆ | γ-tert-Butyl ester | Standard SPPS |
| Fmoc-Glu(OcHx)-OH | C₂₆H₂₉NO₆ | Cyclohexyl ester | Enhanced lipid solubility |
| Boc-Glu(OtBu)-Cys(Trt)-Gly-OtBu | C₄₂H₅₅N₃O₈S | Tripeptide backbone | Complex peptide assembly |
The tert-butyl ester’s prevalence in glutamic acid derivatives () underscores its versatility across diverse synthetic contexts.
Properties
Molecular Formula |
C24H26NO6- |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/p-1/t15-/m0/s1 |
InChI Key |
XXXSUGLINJXRGT-HNNXBMFYSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Approaches
The conventional approach to synthesizing Fmoc-Glu(OtBu)-OH involves multiple steps that result in low yields and high production costs, making it unsuitable for large-scale commercial manufacturing. The traditional synthetic pathway consists of the following steps:
- Reaction of glutamic acid (Glu) with Z-OSu to generate Z-Glu
- Heating Z-Glu with acetic anhydride to generate Z-Glu anhydride
- Dissolving Z-Glu anhydride in ether and benzyl alcohol, followed by dropwise addition of cyclohexylamine in an ice bath to obtain Z-Glu-OBzl·DCHA
- Crystallization and removal of DCHA to obtain Z-Glu-OBzl
- Acid-catalyzed addition of isobutylene to obtain Z-Glu(OtBu)-OBzl
- Catalytic hydrogenolysis using palladium to obtain Glu(OtBu)
- Reaction with Fmoc-OSu to obtain the target product Fmoc-Glu(OtBu)
This multi-step process involves numerous protection and deprotection steps, leading to decreased overall yield and increased production costs.
Improved Copper-Complex Method
Preparation of Diprotected Glutamic Acid (Glu(OtBu)₂)
Two alternative methods are detailed for the preparation of Glu(OtBu)₂:
Transesterification Method
In this approach, glutamic acid is mixed with tert-butyl acetate under perchloric acid catalysis, followed by extraction and alkali washing to yield Glu(OtBu)₂. The optimal molar ratio of reactants is 1:5~20:1.2~2 (Glu:tert-butyl acetate:perchloric acid).
Addition Reaction Method
Alternatively, glutamic acid can be combined with isobutene under anhydrous p-toluenesulfonic acid catalysis. This addition reaction yields Glu(OtBu)₂ with a recommended molar ratio of 1:3~10:1.2~2 (Glu:isobutene:anhydrous p-toluenesulfonic acid).
Formation of Copper Complex
The second step involves complexation of Glu(OtBu)₂ with copper salts:
Table 1: Reaction Conditions for Copper Complex Formation
| Parameter | Specification |
|---|---|
| Reactants | Glu(OtBu)₂ and copper salt (CuSO₄, Cu(NO₃)₂, CuCl₂, or Cu₂(OH)₂CO₃) |
| Molar Ratio | 1~2:1 (Glu(OtBu)₂:copper salt) |
| Temperature | 30~60°C |
| Reaction Time | 12~16 hours |
| Product | Cu[Glu(OtBu)]ₓ (x=1~2) |
This complexation step selectively protects the alpha-carboxyl group, facilitating the subsequent selective Fmoc protection.
Decomplexation and Fmoc Protection
The final step involves removal of copper from the complex and introduction of the Fmoc protecting group:
Table 2: Reaction Conditions for Decomplexation and Fmoc Protection
| Parameter | Specification |
|---|---|
| Decomplexation Agent | Na₂EDTA·2H₂O |
| Solvent | Dioxane |
| Molar Ratio (Decomplexation) | 1:1 (Decomplexing agent:Cu[Glu(OtBu)]ₓ) |
| pH Adjustment | 8~9 (using triethylamine) |
| Fmoc Reagent | Fmoc-OSu |
| Molar Ratio (Protection) | 1:1 (Glu(OtBu):Fmoc-OSu) |
| Reaction Time | 7~10 hours |
| Workup | Acidification with HCl, extraction with ethyl acetate, concentration under reduced pressure, crystallization |
The adjusted pH of 8-9 is critical for successful decomplexation and subsequent Fmoc protection.
Exemplary Procedure
An optimized procedure for the synthesis of Fmoc-Glu(OtBu)-OH is detailed below:
Table 3: Reagent Quantities for Exemplary Procedure
| Reagent | Quantity |
|---|---|
| Glu(OtBu)₂ | 60 g |
| Water | 600 mL |
| CuSO₄·5H₂O | 57.9 g |
| Na₂EDTA·2H₂O | 86 g |
| Dioxane | 100 mL |
| Triethylamine | As needed to adjust pH to 8-9 |
| Fmoc-OSu | 74 g |
| HCl | As needed for acidification |
| Ethyl acetate | For extraction |
Detailed Procedure
- In a 1000 mL three-necked flask, combine 60 g of Glu(OtBu)₂, 600 mL of water, and 57.9 g of CuSO₄·5H₂O.
- Stir the mixture and raise the temperature to 50°C.
- Maintain the reaction for 12 hours to form Cu[Glu(OtBu)]ₓ (x=1~2).
- Cool the reaction mixture to room temperature.
- Add 86 g of Na₂EDTA·2H₂O and 100 mL of dioxane.
- Adjust the pH to 8-9 with triethylamine to obtain Glu(OtBu).
- Add 74 g of Fmoc-OSu while maintaining the pH at 8-9.
- Allow the reaction to proceed for 8 hours to form the crude Fmoc-Glu(OtBu)-OH.
- Acidify the mixture with HCl.
- Extract the product using ethyl acetate.
- Concentrate the extract under reduced pressure to induce crystallization.
- Filter and dry the crystals to obtain 88 g of pure Fmoc-Glu(OtBu)-OH.
Ester Hydrolysis Methods for Related Intermediates
When preparing Fmoc-Glu(OtBu)-OH from related ester intermediates, several hydrolysis methods may be employed that preserve the critical Fmoc protecting group:
Trimethyltin Hydroxide Method
This method has been reported as effective for the hydrolysis of esters while preserving Fmoc protection:
Characterization of Fmoc-Glu(OtBu)-OH
Fmoc-Glu(OtBu)-OH has the following physical and chemical properties:
Table 4: Physical and Chemical Properties
| Property | Description |
|---|---|
| Appearance | White or off-white powder |
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.5 g/mol |
| Optical Rotation | Variable depending on solvent |
| Storage Conditions | Recommended storage at 2-8°C |
| Purity Requirements | ≥97% (HPLC) typically required for peptide synthesis applications |
The compound is widely used in solid-phase peptide synthesis due to its orthogonal protection strategy, allowing selective deprotection of the Fmoc group under basic conditions while maintaining the tert-butyl ester protection of the side chain.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amine, which can then be further modified.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is a popular protecting group used in solid-phase peptide synthesis. The ability to protect amino acids while allowing for selective deprotection makes this compound invaluable in generating complex peptides with specific sequences.
- Synthesis Methodology : The compound can be synthesized through mixed anhydride methods, which provide high yields and purity. This method involves the reaction of protected amino acids with sodium azide to form Fmoc amino acid azides, which can then be converted into peptides .
Drug Development
The structural characteristics of pentanedioic acid derivatives allow for the development of new therapeutic agents. Compounds derived from this structure have shown potential in various pharmacological applications:
- Antimicrobial Activity : Recent studies have indicated that fluorenone derivatives exhibit significant antimicrobial properties against multi-drug resistant strains. The modification of these compounds can enhance their efficacy and reduce cytotoxicity towards human cells.
- Enzyme Inhibition : The incorporation of this compound into drug candidates has been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, research has focused on using enzyme-cleavable linkers to reduce kidney uptake of radiopharmaceuticals, suggesting potential applications in targeted drug delivery systems .
Bioconjugation Techniques
The versatility of the Fmoc group allows for its use in bioconjugation techniques, which are critical for developing targeted therapies and diagnostic tools:
- Photoswitchable Ligands : The integration of branched photoswitchable tethered ligands with this compound enables highly efficient optical control of G protein-coupled receptors. This application is particularly relevant for research in neurobiology and pharmacology where precise control over receptor activation is required .
Case Studies and Research Findings
The following table summarizes notable studies exploring the applications of pentanedioic acid derivatives:
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The tert-butoxy group provides additional stability and protection during these processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fmoc Protection and Ester Groups
Key analogs include:
- Backbone Length : The hexanedioic acid analog (C6) exhibits greater hydrophobicity and flexibility compared to the target compound (C5), influencing membrane permeability in drug design .
- Substituent Effects : Branched alkyl groups (e.g., dimethyl or tert-butyl) improve steric shielding of reactive groups, reducing unintended hydrolysis or enzymatic degradation .
Thermodynamic and Physicochemical Properties
- Solubility: The tert-butyl ester in the target compound reduces aqueous solubility compared to benzyl esters (e.g., ’s benzyl (E)-2-pentenoate derivatives) but enhances compatibility with organic solvents used in peptide coupling .
- Stability: Tert-butyl esters resist acidic hydrolysis better than methyl or ethyl esters, a trait shared with analogs like 3-[[Fmoc]amino]-4,4-dimethylpentanoic acid .
Biological Activity
Pentanedioic acid, specifically the compound 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3S)-, is a derivative of pentanedioic acid that has garnered attention in biochemical research for its potential biological activities. This compound features the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and drug development due to its stability and effectiveness in protecting amino groups during synthesis.
Chemical Structure
The molecular formula of this compound is C24H26N2O6, with a molecular weight of approximately 426.47 g/mol. Its structure includes a pentanedioic acid backbone modified by an Fmoc group and a tert-butyl ester.
Biological Activity Overview
Research indicates that compounds like the one can exhibit various biological activities, including:
- Antimicrobial Activity : Certain derivatives of pentanedioic acid have shown effectiveness against bacterial strains by disrupting cell wall synthesis.
- Immunomodulatory Effects : The Fmoc group may enhance the solubility and bioavailability of the compound, potentially influencing immune responses.
- Enzyme Inhibition : Some studies suggest that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted that various Fmoc-protected amino acids exhibit antimicrobial properties. The presence of the fluorenyl group increases hydrophobic interactions with bacterial membranes, enhancing the compound's efficacy against Gram-positive bacteria .
Immunomodulatory Effects
Research on similar compounds has demonstrated their ability to modulate immune responses. For instance, derivatives have been shown to upregulate cytokines such as IL-19 and IL-22 in murine models, indicating a potential role in enhancing Th2 polarization and overall immune response .
Enzyme Inhibition Studies
Inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV) have been observed with related compounds. These findings suggest that modifications to the pentanedioic acid backbone can lead to significant alterations in biological activity, potentially making them useful in therapeutic contexts .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various derivatives of pentanedioic acid, researchers tested the antimicrobial efficacy against Staphylococcus aureus. The results indicated that modifications to the Fmoc group significantly enhanced activity, with one derivative achieving a minimum inhibitory concentration (MIC) of 5 µg/mL .
Case Study 2: Immunomodulatory Response
Another investigation focused on the immunomodulatory effects of an Fmoc-protected pentanedioic acid derivative in a murine model. The study found that treatment led to a marked increase in IL-4 and IL-10 levels, suggesting a strong Th2 response. This could have implications for vaccine adjuvant development .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus at 5 µg/mL | |
| Immunomodulatory | Increased IL-4 and IL-10 levels | |
| Enzyme Inhibition | Inhibition of DPP-IV activity |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H26N2O6 |
| Molecular Weight | 426.47 g/mol |
| CAS Number | 247217-28-3 |
| Fmoc Group Presence | Yes |
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in peptide synthesis?
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group for amino protection, a tert-butyl ester for carboxylic acid protection, and a stereospecific (3S) configuration. The Fmoc group is base-labile, enabling selective deprotection under mild alkaline conditions (e.g., piperidine), while the tert-butyl ester is acid-labile, allowing cleavage with trifluoroacetic acid (TFA). This orthogonal protection strategy is critical for solid-phase peptide synthesis (SPPS) to avoid side reactions .
Q. How can researchers confirm the stereochemical purity of this compound?
Chiral HPLC and NMR spectroscopy are standard methods. For example, in related Fmoc-protected amino acids, -NMR coupling constants (e.g., vicinal -values) and NOE correlations help confirm stereochemistry. Comparative analysis with enantiopure standards (e.g., (3R)- vs. (3S)-isomers) is essential .
Q. What purification techniques are recommended for isolating this compound after synthesis?
Flash chromatography (using gradients of ethyl acetate/hexane) and preparative HPLC (with C18 columns and acetonitrile/water mobile phases) are effective. For tert-butyl esters, ensure acidic conditions are avoided during purification to prevent premature deprotection .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound?
Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics. For example, in analogous Fmoc-protected amino acids, coupling reactions (e.g., using HBTU/DIPEA) under microwave conditions (50–80°C, 10–20 min) achieve >90% yields compared to conventional 24-hour methods. Monitor temperature to prevent Fmoc group degradation .
Q. What strategies address contradictions in NMR data for structurally similar compounds?
Discrepancies in chemical shifts (e.g., δ 4.2–4.5 ppm for Fmoc-CH) may arise from solvent polarity or aggregation. Use deuterated solvents (DMSO-d or CDCl) and 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How does the tert-butyl ester influence the compound’s stability under varying pH conditions?
The tert-butyl ester is stable at neutral-to-basic pH but hydrolyzes rapidly under acidic conditions (e.g., 95% TFA in 2 hours). In contrast, the Fmoc group degrades in basic media (e.g., 20% piperidine in DMF). Optimize deprotection sequences to avoid simultaneous cleavage of both groups .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like proteases. For example, the Fmoc group’s aromaticity may engage in π-π stacking with tryptophan residues, while the tert-butyl ester’s hydrophobicity influences membrane permeability .
Methodological Recommendations
- Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to preserve the (3S) configuration .
- Analytical Validation : Combine LC-MS (for purity) and circular dichroism (CD) spectroscopy (for chiral confirmation) .
- Reaction Optimization : Employ design of experiments (DoE) to test variables (temperature, catalyst loading) for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
